

Application Notes and Protocols for Cell-Based Assays Using JNJ-40929837

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Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383

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Introduction

JNJ-40929837 is a potent and selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[3] LTA4H catalyzes the conversion of LTA4 to LTB4. LTB4 is implicated in the pathogenesis of various inflammatory diseases, making LTA4H a significant therapeutic target. **JNJ-40929837** inhibits the epoxide hydrolase activity of LTA4H, thereby reducing the production of LTB4. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of **JNJ-40929837** and similar compounds.

Mechanism of Action

JNJ-40929837 selectively targets and inhibits the enzymatic activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4, a key mediator of inflammation. The reduction in LTB4 levels has been demonstrated in both in vitro cellular assays and in ex vivo samples from clinical trials.

Data Presentation

The inhibitory activity of **JNJ-40929837** has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of **JNJ-40929837**

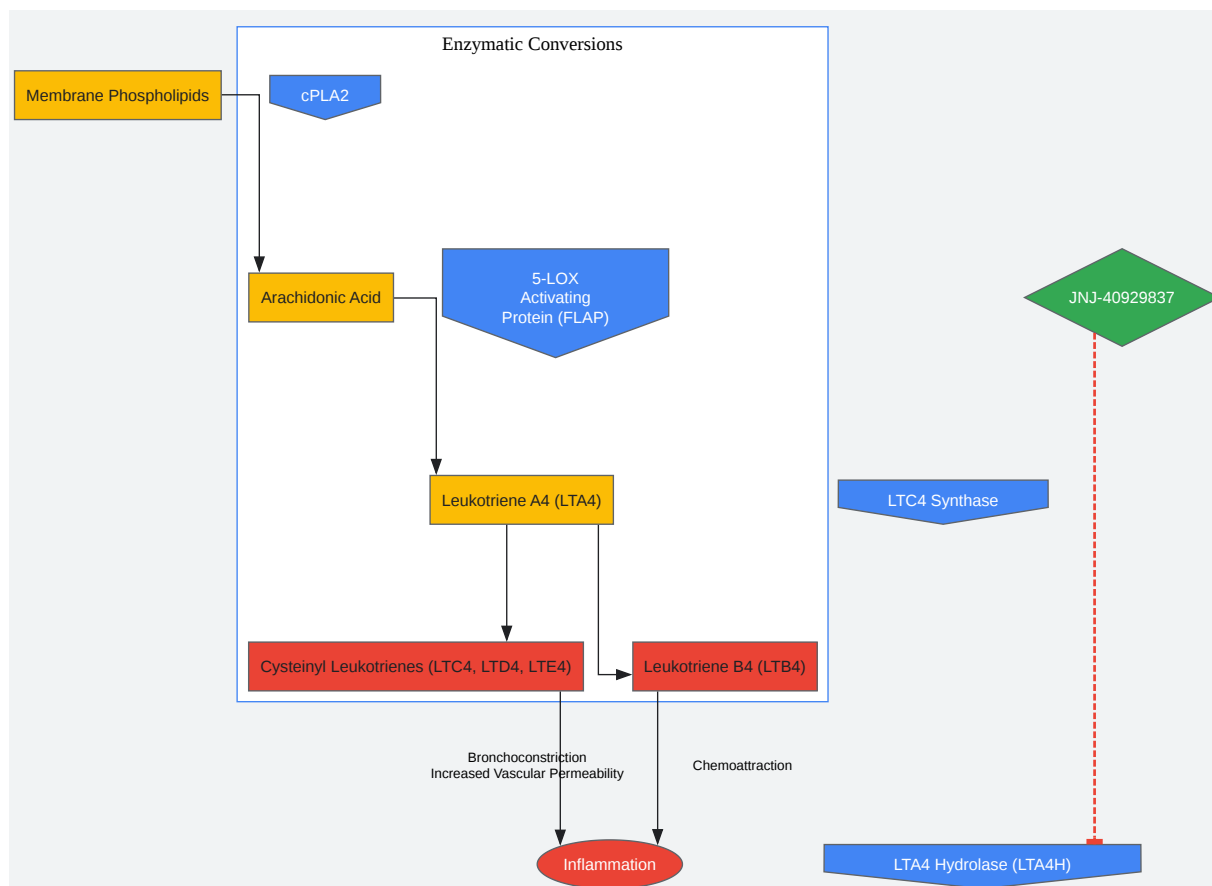
Assay Type	Parameter	Value	Reference
In Vitro Cellular Assays	Potency (LTA4H Inhibition)	1 nM	FASEB J

Table 2: Ex Vivo and In Vivo Inhibition of LTB4 Production by **JNJ-40929837**

Study Population	Sample Type	Dosage	LTB4 Reduction	Reference
Healthy Volunteers	Whole Blood (ex vivo stimulated)	≥ 100 mg (single or multiple doses)	> 95%	FASEB J
Patients with Mild Asthma	Whole Blood (ex vivo stimulated)	100 mg/day	> 90% - 98%	--INVALID-LINK--
Patients with Mild Asthma	Sputum	100 mg/day	92%	--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by **JNJ-40929837**.



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Caption: Leukotriene Biosynthesis Pathway and Inhibition by **JNJ-40929837**.

Experimental Protocols

LTB4 Production in Human Whole Blood Assay

This assay measures the inhibitory effect of **JNJ-40929837** on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

- **JNJ-40929837**
- Human whole blood (collected in heparin-containing tubes)
- Calcium Ionophore A23187 (from *Streptomyces chartreusensis*)
- Phosphate Buffered Saline (PBS)
- DMSO (for compound dilution)
- ELISA kit for LTB4 quantification
- 96-well plates
- Incubator (37°C)
- Centrifuge

Protocol:

- Prepare a stock solution of **JNJ-40929837** in DMSO. Serially dilute the stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
- Dispense 198 µL of fresh human whole blood into each well of a 96-well plate.
- Add 2 µL of the diluted **JNJ-40929837** or vehicle (DMSO in PBS) to the respective wells.
- Pre-incubate the plate at 37°C for 15 minutes.

- Prepare a working solution of Calcium Ionophore A23187 in PBS.
- Add 10 μ L of the A23187 working solution to each well to stimulate LTB4 production (final concentration typically 5-10 μ M). For unstimulated controls, add 10 μ L of PBS.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by placing the plate on ice.
- Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.
- Carefully collect the plasma supernatant for LTB4 analysis.
- Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
- Calculate the percent inhibition of LTB4 production for each concentration of **JNJ-40929837** compared to the vehicle-treated, stimulated control.
- Determine the IC50 value by plotting the percent inhibition against the log concentration of **JNJ-40929837** and fitting the data to a four-parameter logistic curve.

LTA4H Enzymatic Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified LTA4H and its inhibition by **JNJ-40929837**.

Materials:

- Recombinant human LTA4H
- **JNJ-40929837**
- Leukotriene A4 (LTA4) methyl ester (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
- DMSO

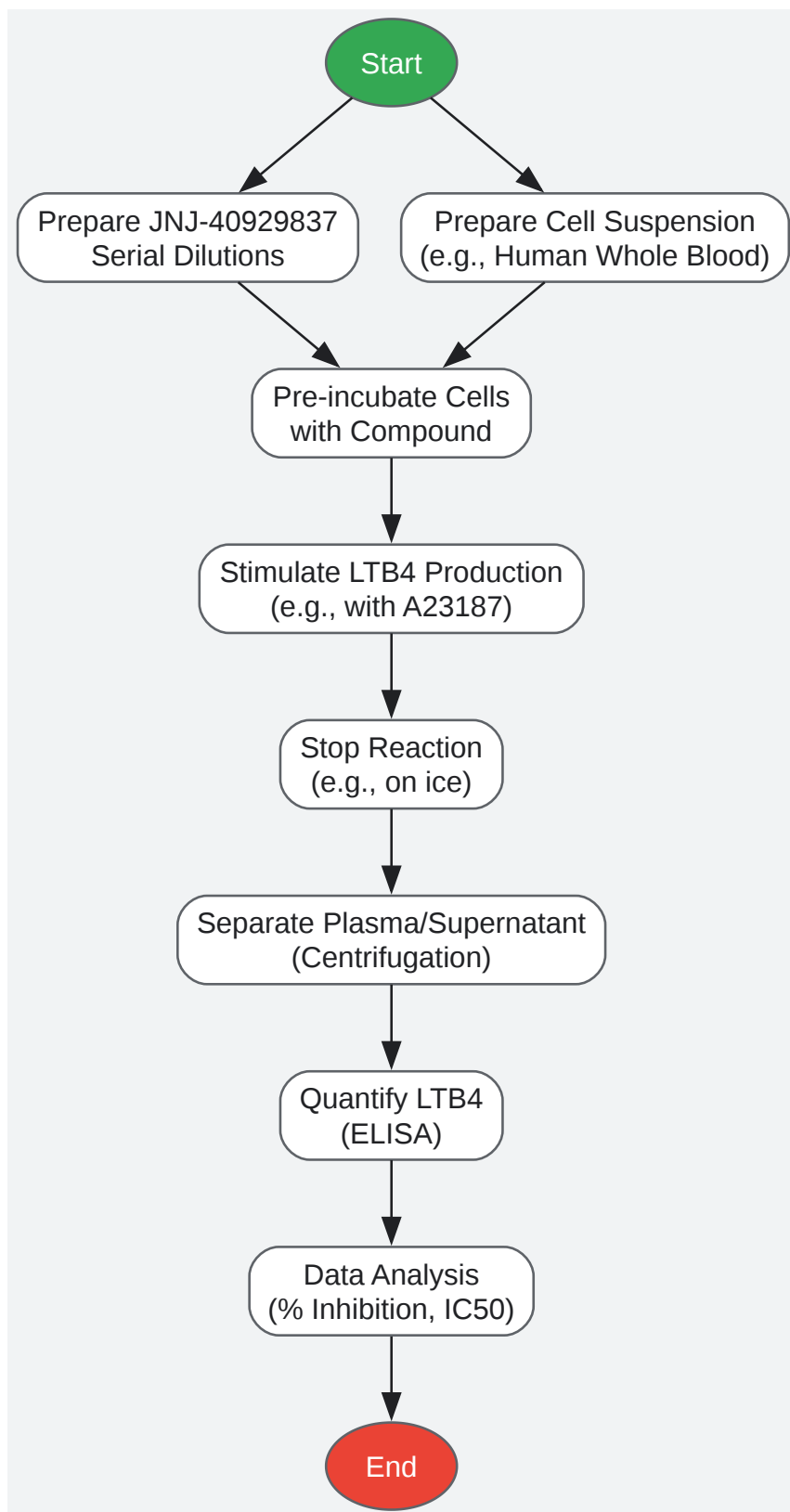
- Methanol
- HPLC system with a UV detector
- 96-well UV-transparent plates or reaction tubes

Protocol:

- Prepare a stock solution of **JNJ-40929837** in DMSO. Serially dilute in assay buffer to desired concentrations.
- In a 96-well plate or reaction tubes, add the diluted **JNJ-40929837** or vehicle control.
- Add recombinant human LTA4H to each well to a final concentration of approximately 50-100 ng/mL.
- Pre-incubate for 10 minutes at room temperature.
- Prepare the LTA4 substrate solution immediately before use by diluting the LTA4 methyl ester stock in the assay buffer.
- Initiate the enzymatic reaction by adding the LTA4 substrate to each well (final concentration typically 5-10 μ M).
- Incubate the reaction at 37°C for 10-15 minutes.
- Terminate the reaction by adding an equal volume of cold methanol.
- Centrifuge the samples to pellet any precipitate.
- Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 product. Monitor the elution profile at 270 nm.
- Calculate the rate of LTB4 formation for each reaction.
- Determine the percent inhibition and IC50 value for **JNJ-40929837** as described in the previous protocol.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating LTA4H inhibitors in a cell-based assay.



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Caption: General Workflow for Cell-Based LTA4H Inhibition Assay.

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References

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